
(4-Bromo-2,3,6-trifluorophenyl)methanol
Descripción general
Descripción
“(4-Bromo-2,3,6-trifluorophenyl)methanol” is a chemical compound with the molecular formula C7H4BrF3O . It is also known as Leflunomide, an immunosuppressive and anti-inflammatory drug.
Molecular Structure Analysis
The molecular structure of “(4-Bromo-2,3,6-trifluorophenyl)methanol” consists of a phenyl ring substituted with bromo and trifluoro groups, and a methanol group . The exact mass of the compound is 239.93976 g/mol .Physical And Chemical Properties Analysis
“(4-Bromo-2,3,6-trifluorophenyl)methanol” has a molecular weight of 241.00 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area is 20.2 Ų .Aplicaciones Científicas De Investigación
Synthesis Methodologies and Derivative Applications
The bromination of diarylcyclopentenones, including derivatives related to (4-Bromo-2,3,6-trifluorophenyl)methanol, demonstrates the versatility of brominated compounds in organic synthesis. Shirinian et al. (2012) explored regio- and chemoselective bromination techniques, providing pathways to synthesize important synthons for organic synthesis and preparation of valuable substances (Shirinian et al., 2012). Furthermore, Akbaba et al. (2010) achieved the total synthesis of a biologically active, naturally occurring compound starting from a related bromophenylmethanol derivative, highlighting its importance in synthesizing complex natural products (Akbaba et al., 2010).
Applications in Medicinal Chemistry and Catalysis
The study by Balaydın et al. (2012) on bromophenols, including derivatives of bromophenylmethanol, investigated their carbonic anhydrase inhibitory properties. These findings suggest potential applications in developing novel treatments for conditions like glaucoma, epilepsy, and osteoporosis, showcasing the medicinal chemistry applications of such derivatives (Balaydın et al., 2012).
Advanced Material Science and Environmental Applications
Woydziak et al. (2012) demonstrated the synthesis of fluorinated benzophenones and xanthones from trifluorobenzaldehyde, including a step involving a derivative similar to (4-Bromo-2,3,6-trifluorophenyl)methanol. This process underscores the role of fluorinated and brominated derivatives in creating fluorophores with enhanced photostability and spectroscopic properties, relevant in material science and fluorescent tagging (Woydziak et al., 2012).
Propiedades
IUPAC Name |
(4-bromo-2,3,6-trifluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1,12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGOKVYRNUALRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378446 | |
| Record name | (4-bromo-2,3,6-trifluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,3,6-trifluorophenyl)methanol | |
CAS RN |
252004-34-5 | |
| Record name | (4-bromo-2,3,6-trifluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



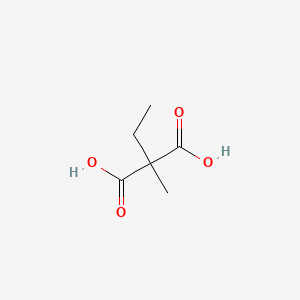
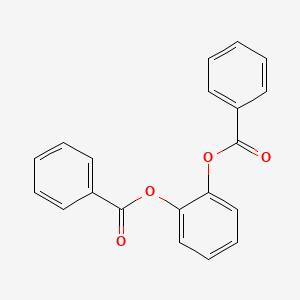
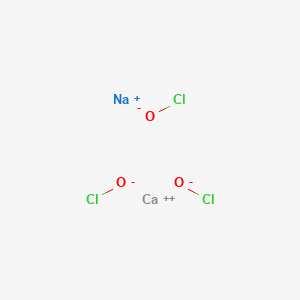

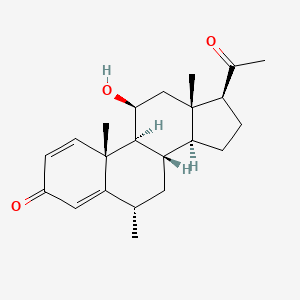

![[2-(N-Ethylanilino)ethyl]trimethylammonium chloride](/img/structure/B1620442.png)

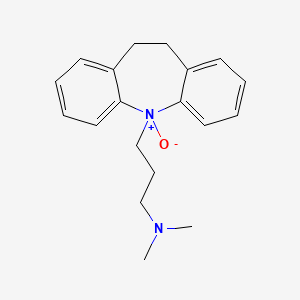
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methylphenyl)azo]-](/img/structure/B1620445.png)

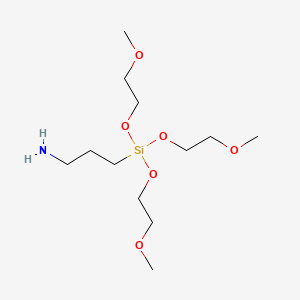
![N-[4,8-dihydroxy-5-[(4-methoxybenzoyl)amino]-9,10-dioxoanthracen-1-yl]-4-methoxybenzamide](/img/structure/B1620449.png)
